molecular formula C15H22O B7819003 1-(4-Tert-butyl-phenyl)-pentan-1-one

1-(4-Tert-butyl-phenyl)-pentan-1-one

Cat. No.: B7819003
M. Wt: 218.33 g/mol
InChI Key: XINBIABLBICLAL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Tert-butyl-phenyl)-pentan-1-one is an organic compound characterized by a phenyl ring substituted with a tert-butyl group at the para position and a pentan-1-one moiety. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4-Tert-butyl-phenyl)-pentan-1-one can be synthesized through several methods, including Friedel-Crafts acylation. In this process, 4-tert-butylphenol is reacted with pentanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.

Industrial Production Methods: On an industrial scale, the compound is produced using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Tert-butyl-phenyl)-pentan-1-one undergoes various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form the corresponding carboxylic acid.

  • Reduction: Reduction reactions can convert the ketone group to a secondary alcohol.

  • Substitution: Electrophilic aromatic substitution reactions can occur at the phenyl ring, leading to the formation of various derivatives.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.

  • Substitution: Typical reagents include bromine (Br₂) and iron(III) chloride (FeCl₃).

Major Products Formed:

  • Oxidation: 1-(4-tert-butyl-phenyl)-pentanoic acid.

  • Reduction: 1-(4-tert-butyl-phenyl)-pentan-1-ol.

  • Substitution: Brominated derivatives of the phenyl ring.

Scientific Research Applications

1-(4-Tert-butyl-phenyl)-pentan-1-one is utilized in various scientific research fields:

  • Chemistry: It serves as a building block in organic synthesis and as a reagent in various chemical reactions.

  • Biology: The compound is used in the study of enzyme inhibitors and as a probe in biochemical assays.

  • Industry: The compound is used in the production of polymers and as an intermediate in the manufacture of other chemicals.

Mechanism of Action

1-(4-Tert-butyl-phenyl)-pentan-1-one is structurally similar to other phenyl ketones, such as 4-tert-butylacetophenone and 4-tert-butylphenol. its unique combination of a tert-butyl group and a pentan-1-one moiety distinguishes it from these compounds. The tert-butyl group provides steric hindrance, which can influence the reactivity and binding properties of the compound.

Comparison with Similar Compounds

  • 4-tert-Butylphenol

  • 4-tert-Butylacetophenone

  • 1-(4-tert-butylphenyl)ethanone

Properties

IUPAC Name

1-(4-tert-butylphenyl)pentan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22O/c1-5-6-7-14(16)12-8-10-13(11-9-12)15(2,3)4/h8-11H,5-7H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XINBIABLBICLAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)C1=CC=C(C=C1)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-Tert-butyl-phenyl)-pentan-1-one
Reactant of Route 2
Reactant of Route 2
1-(4-Tert-butyl-phenyl)-pentan-1-one
Reactant of Route 3
Reactant of Route 3
1-(4-Tert-butyl-phenyl)-pentan-1-one
Reactant of Route 4
Reactant of Route 4
1-(4-Tert-butyl-phenyl)-pentan-1-one
Reactant of Route 5
Reactant of Route 5
1-(4-Tert-butyl-phenyl)-pentan-1-one
Reactant of Route 6
Reactant of Route 6
1-(4-Tert-butyl-phenyl)-pentan-1-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.